molecular formula C22H24N2O2 B3301443 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 909534-11-8

2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No. B3301443
CAS RN: 909534-11-8
M. Wt: 348.4 g/mol
InChI Key: GQRWUNZYOSGEOJ-UHFFFAOYSA-N
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Description

2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene, commonly known as BMD, is a synthetic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it an attractive target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of BMD is not fully understood. However, it is believed that BMD exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. BMD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. BMD also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BMD also inhibits the production of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. In addition, BMD has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMD in lab experiments is its high potency and selectivity. BMD has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Another advantage is its stability, which allows for long-term storage and use in multiple experiments. However, one of the limitations of using BMD is its solubility. BMD is poorly soluble in water and requires the use of organic solvents, which can affect the results of some experiments.

Future Directions

There are several future directions for the research of BMD. One area of interest is the development of BMD-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential anti-tumor effects of BMD. In addition, further studies are needed to fully understand the mechanism of action of BMD and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for BMD could lead to larger scale production and lower costs for researchers.

Scientific Research Applications

BMD has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BMD has been tested in various animal models of diseases such as cancer, arthritis, and diabetes. In these studies, BMD has shown promising results in reducing inflammation, inhibiting tumor growth, and improving glucose metabolism.

properties

IUPAC Name

2,3-bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-25-18-12-6-4-10-16(18)20-21(17-11-5-7-13-19(17)26-2)24-22(23-20)14-8-3-9-15-22/h4-7,10-13H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWUNZYOSGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3(CCCCC3)N=C2C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70847747
Record name 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70847747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene

CAS RN

909534-11-8
Record name 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70847747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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